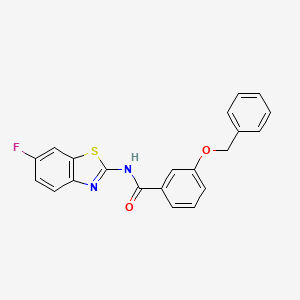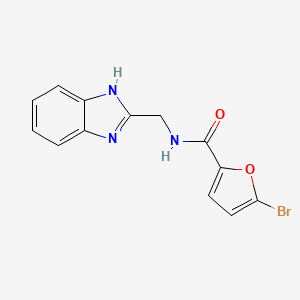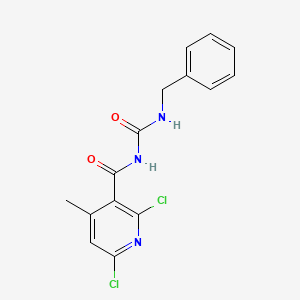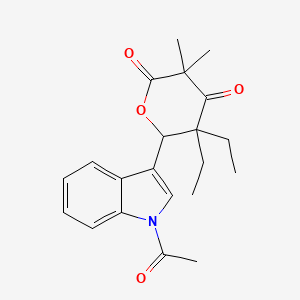
3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a fluoro-substituted benzothiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable halogenated benzene derivative in the presence of a base, such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzyloxy-substituted benzene with the fluoro-substituted benzothiazole derivative using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The fluoro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Research: The compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the fluoro substituent on the benzothiazole ring.
3-(benzyloxy)-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro substituent instead of a fluoro substituent.
3-(benzyloxy)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains a methyl substituent instead of a fluoro substituent.
Uniqueness
The presence of the fluoro substituent on the benzothiazole ring in 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.
Properties
Molecular Formula |
C21H15FN2O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H15FN2O2S/c22-16-9-10-18-19(12-16)27-21(23-18)24-20(25)15-7-4-8-17(11-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24,25) |
InChI Key |
WUONKDUDSIQONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11495702.png)
![3-(4-Methylpiperazin-1-YL)-1-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}pyrrolidine-2,5-dione](/img/structure/B11495717.png)
![1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one](/img/structure/B11495719.png)

![1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495730.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide](/img/structure/B11495740.png)

![3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11495759.png)
![Ethyl 2-(5-{[4-(adamantane-1-carbonyl)piperazin-1-YL]sulfonyl}-2-methoxyphenoxy)acetate](/img/structure/B11495762.png)
![N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B11495768.png)



